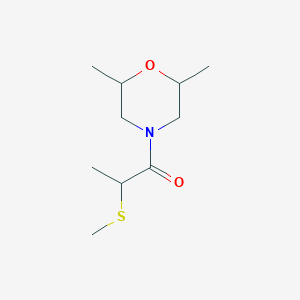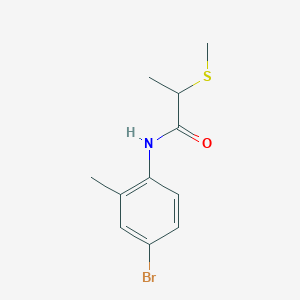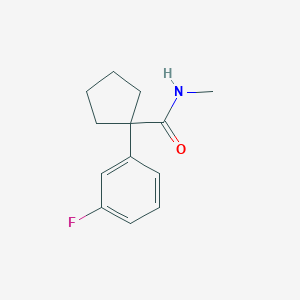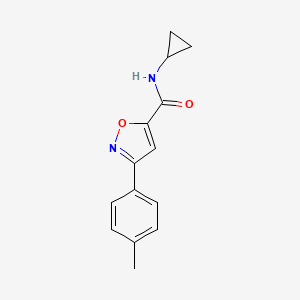![molecular formula C13H16BrNO B7511004 N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclobutanecarboxamide derivatives and has been studied for its effects on various biological processes.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide involves the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This effect is thought to underlie the compound's analgesic and anxiolytic properties.
Biochemical and Physiological Effects
N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to reduce pain sensitivity by modulating the activity of nociceptive pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide for lab experiments is its high degree of purity. This makes it easier to control the dose and minimize the risk of confounding factors. However, one limitation of N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several potential future directions for research on N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is the compound's potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in preclinical studies, suggesting that it may be a promising candidate for addiction treatment. Additionally, further research is needed to elucidate the compound's mechanism of action and potential therapeutic applications in other diseases.
In conclusion, N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide is a promising compound with potential therapeutic applications in various diseases. Its effects on the GABAergic system make it a promising candidate for the treatment of pain, anxiety, and addiction. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide involves the reaction of 2-bromobenzylamine with cyclobutanecarboxylic acid followed by N-methylation. The compound is obtained as a white crystalline powder with a high degree of purity.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in preclinical studies. Additionally, N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and addiction.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-15(13(16)10-6-4-7-10)9-11-5-2-3-8-12(11)14/h2-3,5,8,10H,4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRRFQUAXBFYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)


![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)


![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)